3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid
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Overview
Description
3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid is an organic compound that features a combination of a sulfonamide group, a tert-butyl group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with tert-butylamine to form the corresponding sulfonamide.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4-chlorobenzoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies investigating the interaction of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: Lacks the sulfonamide and tert-butyl groups, making it less versatile in terms of chemical reactivity and applications.
4-t-Butylbenzenesulfonamide: Contains the sulfonamide and tert-butyl groups but lacks the chlorobenzoic acid moiety.
Uniqueness
3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the sulfonamide and chlorobenzoic acid moieties allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)14-10-12(16(20)21)6-9-15(14)18/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDGZYOCCJHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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